Avenalumic acid

Description

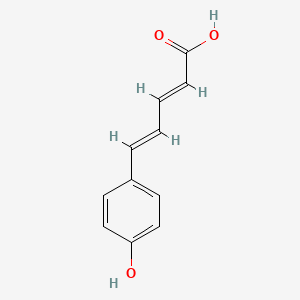

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYTUYSFBHDJRH-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233110 | |

| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135754-92-6 | |

| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135754-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenalumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVENALUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Avenalumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Avenalumic Acid: Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of avenalumic acid, a naturally occurring phenolic acid. It details its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies, presenting key data in a structured format for scientific and research applications.

Chemical Structure of this compound

This compound is chemically defined as (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid.[1][2] Its structure consists of a phenol (B47542) ring linked to a five-carbon pentadienoic acid chain with two trans double bonds. This compound is a vinylogous extension of p-coumaric acid.

Molecular Formula: C₁₁H₁₀O₃[1][3][4]

Chemical Identifiers:

The complete structure is 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, indicating an EE orientation in the olefinic side chain.[5] It is also referred to as 4'-hydroxycinnamylidene-acetic acid.[4][5]

Physicochemical and Spectroscopic Data

This compound is a pale yellow, crystalline solid.[4][5] Key physicochemical and computed properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 190.19 g/mol | [1] |

| Monoisotopic Mass | 190.062994177 Da | [1] |

| Melting Point | 217 °C | [5] |

| Solubility | Soluble in aqueous alkali | [5] |

| Appearance (TLC) | Pale yellow spot, dark blue-green under UV | [5] |

| XlogP (predicted) | 2.1 | [3] |

Upon exposure to daylight or UV radiation, this compound undergoes photoisomerization.[5]

¹H-NMR Spectroscopic Data:

The proton nuclear magnetic resonance (¹H-NMR) parameters for the olefinic side chain of this compound are detailed in the table below.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | 5.86 | J₂,₃ = 15.3 |

| H-3 | 7.33 | J₃,₄ = 10.8 |

| H-4 | 6.64 | J₄,₅ = 15.7 |

| H-5 | 6.93 | J₅,₄ = 15.7 |

| Data sourced from Collins et al. (1991) as presented in Cereals & Grains Association.[5] |

Biosynthesis of this compound

This compound is synthesized in some bacteria, such as Streptomyces sp. RI-77, through a novel biosynthetic pathway involving diazotization-dependent deamination.[6][7] The precursor, 3-aminothis compound (3-AAA), undergoes a two-step enzymatic conversion to yield this compound.[6][7][8]

The key enzymes in this pathway are:

-

AvaA6: An ATP-dependent diazotase that catalyzes the diazotization of the amino group on 3-AAA using nitrous acid.[6][9]

-

AvaA7: An NAD(P)H-dependent reductase that substitutes the diazo group with a hydride ion to form this compound.[6][9]

The biosynthetic pathway is illustrated in the diagram below.

Caption: Biosynthetic pathway of this compound.

Quantitative Enzymatic Data

Kinetic analysis of the enzyme AvaA7, which catalyzes the final step in this compound biosynthesis, has been performed. The table below summarizes the kinetic parameters for the denitrification of 3-diazothis compound (3-DAA).

| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| NADPH | 28 ± 2 | 0.38 ± 0.01 | 1.4 x 10⁴ |

| 3-DAA | 11 ± 1 | 0.38 ± 0.01 | 3.5 x 10⁴ |

| Data sourced from a study on the p-coumaric acid biosynthetic gene cluster.[9] |

Experimental Protocols

The following sections detail the methodologies used for key experiments in the study of this compound biosynthesis.

This protocol describes the expression of the this compound biosynthetic gene cluster (ava) in a heterologous host, Streptomyces albus.

-

Vector Construction: The entire ava gene cluster is cloned into an appropriate expression vector, such as pTYM-int, under the control of an inducible promoter (e.g., tipA promoter).

-

Transformation: The resulting plasmid is introduced into E. coli for propagation and then transferred into the S. albus host strain via conjugation.

-

Culture and Induction: The recombinant S. albus-ava strain is cultivated in a suitable production medium (e.g., R5A medium). Gene expression is induced at a specific growth phase by adding an inducer (e.g., thiostrepton).

-

Metabolite Extraction: After a period of incubation, the culture broth is harvested. The supernatant is acidified and extracted with an organic solvent, such as ethyl acetate.

-

Analysis: The extracted metabolites are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and mass spectrometry (LC-MS) to identify the production of this compound and its intermediates.[6]

This protocol outlines the in vitro characterization of the enzymes AvaA6 and AvaA7.

-

Protein Expression and Purification: The genes for AvaA6 and AvaA7 are cloned into expression vectors and expressed in E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).

-

AvaA6 Assay (Diazotization):

-

A reaction mixture is prepared containing purified AvaA6, the substrate 3-aminothis compound (3-AAA), ATP, and sodium nitrite (B80452) (NaNO₂) in a suitable buffer.

-

The reaction is incubated and then quenched.

-

The formation of 3-diazothis compound (3-DAA) is monitored by HPLC at a characteristic wavelength (e.g., 330 nm).[6]

-

-

AvaA7 Assay (Denitrification):

-

A reaction mixture is prepared containing purified AvaA7, the product from the AvaA6 assay (3-DAA), and a hydride donor (NADH or NADPH) in a buffer.

-

The reaction is incubated and analyzed by HPLC.

-

The conversion of 3-DAA to this compound (AVA) is monitored by observing the appearance of the AVA peak and the disappearance of the 3-DAA peak.[6]

-

The workflow for these in vitro assays is depicted below.

Caption: Workflow for in vitro enzymatic assays.

References

- 1. This compound | C11H10O3 | CID 21951591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB020540) - FooDB [foodb.ca]

- 3. PubChemLite - this compound (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Cereal Chem 1991 | Oat Phenolics: Avenalumic Acids, a New Group of Bound Phenolic Acids from Oat Groats and Hulls. [cerealsgrains.org]

- 5. cerealsgrains.org [cerealsgrains.org]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial this compound Biosynthesis Includes Substitution of an Aromatic Amino Group for Hydride by Nitrous Acid Dependent Diazotization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the p-coumaric acid biosynthetic gene cluster in Kutzneria albida: insights into the diazotization-dependent deamination pathway - PMC [pmc.ncbi.nlm.nih.gov]

Avenalumic Acid: A Technical Guide to its Discovery, Biosynthesis, and Analysis in Oats

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avenalumic acids are a unique class of phenolic compounds discovered in oats (Avena sativa L.) that contribute to the plant's defense mechanisms and are of growing interest for their potential bioactivity. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of avenalumic acids in oats. It details the proposed biosynthetic pathway, the influence of signaling molecules such as jasmonic acid, and presents quantitative data on related phenolic compounds in various oat cultivars. Furthermore, this guide offers detailed experimental protocols for the extraction, purification, and quantification of these compounds, alongside visualizations of key pathways and workflows to support further research and development.

Discovery and Origin

Avenalumic acids were first identified as novel phenolic acids in aqueous alcoholic extracts of both oat groats and hulls.[1][2] They were discovered in a conjugated form, covalently linked to the amine group of different ortho-aminobenzoic acids.[2] The structural elucidation of these compounds was achieved through a combination of hydrolytic, chromatographic, and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1] The fundamental structure was identified as 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid, with the trivial name "avenalumic acid" proposed.[2] Two additional derivatives, the 3'-hydroxy and 3'-methoxy analogues, which are ethylenic homologues of caffeic and ferulic acids, respectively, were also identified.[2]

Biosynthesis of this compound in Oats

The biosynthesis of avenalumic acids in oats is a branch of the phenylpropanoid pathway. While the complete enzymatic cascade in Avena sativa is yet to be fully elucidated, a proposed pathway has been put forward based on known biochemical reactions and the biosynthesis of related compounds like avenanthramides.

Proposed Biosynthetic Pathway

The proposed pathway begins with the condensation of p-coumaroyl-CoA, derived from the phenylpropanoid pathway, with malonyl-CoA. This initial step is likely catalyzed by a chalcone (B49325) synthase-like enzyme. The resulting intermediate, 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA, is then thought to undergo reduction and dehydration to form avenalumoyl-CoA.[3] This activated form can then be conjugated to other molecules, such as anthranilic acid derivatives, to form avenanthramide-like compounds.[3]

References

- 1. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enzyme-database.org [enzyme-database.org]

The Natural Occurrence of Avenalumic Acid in Cereal Grains: A Technical Guide for Researchers

Introduction

Avenalumic acid, chemically known as 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid, is a phenolic acid that plays a significant role in the defense mechanisms of certain cereal grains. As an ethylenic homologue of p-coumaric, caffeic, and ferulic acids, it is a secondary metabolite derived from the phenylpropanoid pathway.[1][2] Primarily identified and characterized in oats (Avena sativa), this compound and its derivatives are precursors to a class of phytoalexins known as avenanthramides, which are induced in response to pathogen attack and other environmental stressors.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in cereal grains, its biosynthesis, the signaling pathways that regulate its production, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, plant pathology, and drug development.

Natural Occurrence and Quantitative Data

This compound is most prominently found in oats, where it exists as conjugates, primarily in the groats and hulls.[1][2] Its presence in other major cereal grains such as wheat (Triticum aestivum), barley (Hordeum vulgare), and rye (Secale cereale) is not well-documented in current scientific literature. While broad metabolomic studies have identified a wide range of phenolic acids in these cereals, this compound has not been reported as a significant component.[3][5][6][7] This suggests that its concentration in these grains may be below the detection limits of non-targeted analyses or that it is genuinely absent.

The concentration of this compound-related compounds in oats can vary depending on the cultivar, tissue type, and environmental conditions, particularly the presence of elicitors that trigger plant defense responses.

Table 1: Quantitative Data on Avenanthramide (AVA) Content in Oats (as representative of this compound-related compounds)

| Oat Cultivar/Sample | Tissue | Condition | Compound(s) Quantified | Concentration Range | Reference(s) |

| Various Cultivars | Grains | Normal | Total Avenanthramides | 26.7 - 185 mg/kg | [5] |

| 'Avetron' | Grains | Normal | Total Avenanthramides | Lowest among tested cultivars | [5] |

| 'Viviana' | Grains | Normal | Total Avenanthramides | Highest among tested cultivars (6.9-fold higher than 'Avetron') | [5] |

| Five different cultivars | Grains | Normal | Total Avenanthramides | 25 - 407 mg/kg dry weight | [5] |

| Oat Seedlings | Seedlings | Germinated | Total Avenanthramides | ~25 times higher than in seeds | [5] |

| Oat Leaves | Leaves | Elicitor-treated | Avenanthramide A | Increased accumulation | [8] |

Table 2: Occurrence of this compound in Other Cereal Grains

| Cereal Grain | Presence of this compound | Quantitative Data | Reference(s) |

| Wheat (Triticum aestivum) | Not reported in metabolomic profiles | Not available | [3][5][6][7] |

| Barley (Hordeum vulgare) | Not reported in metabolomic profiles | Not available | [3][5][6] |

| Rye (Secale cereale) | Not reported in metabolomic profiles | Not available | [3][5][7] |

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the deamination of L-phenylalanine to produce cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA.[3][4] The key and defining step in this compound biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA.[3][4] This reaction is catalyzed by a putative chalcone (B49325) synthase-like enzyme. The resulting intermediate is then likely reduced and dehydrated to form avenalumoyl-CoA, which can then be conjugated to form various avenanthramides.[3]

Signaling Pathways for Induction

The production of this compound and its derivatives, as phytoalexins, is tightly regulated and induced by various stress signals, both biotic (e.g., fungal pathogens) and abiotic. The signaling pathways governing their synthesis are complex and involve the interplay of several plant hormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA).[9][10] Elicitors, such as chitooligosaccharides from fungal cell walls or chemical inducers like benzothiadiazole (BTH), can trigger these signaling cascades.[8][11]

Upon perception of an elicitor by plant cell receptors, a signaling cascade is initiated, often involving a rapid influx of calcium ions and the production of reactive oxygen species (ROS).[6] This leads to the activation of mitogen-activated protein kinase (MAPK) cascades, which in turn activate transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including the enzymes of the phenylpropanoid and this compound biosynthetic pathways, leading to their increased expression and the subsequent accumulation of the protective compounds.[7] The interaction between the JA and SA pathways is often antagonistic, allowing the plant to fine-tune its defense response to specific types of pathogens.[9][12]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Oat Groats

This protocol is based on established methods for the extraction and analysis of this compound and related phenolic compounds from oats.[2][5]

1. Materials and Reagents:

-

Oat groats

-

Waring blender or similar mill

-

Methanol (B129727) (80%, aqueous)

-

2.5 N Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 column and UV or MS detector

-

This compound standard (if available for absolute quantification)

2. Extraction Procedure:

-

Grinding: Grind oat groats to a fine powder and pass through a 40-mesh screen.

-

Initial Extraction: Suspend the oat powder in a five-fold excess (v/w) of 80% methanol. Heat the slurry to 55°C for 15 minutes with constant stirring. Allow to cool overnight at 4°C.

-

Filtration: Pour the cold slurry into a glass column with a sintered glass disk and allow the solvent to drain, collecting the extract.

-

Concentration: Concentrate the extract to a syrup using a rotary evaporator at a temperature not exceeding 40°C.

3. Hydrolysis of Conjugates:

-

Alkaline Hydrolysis: To release this compound from its conjugates, treat the concentrated extract with 2.5 N NaOH at 55°C for 1 hour.

-

Acidification: Cool the mixture and acidify to pH 3 with HCl.

-

Liquid-Liquid Extraction: Extract the acidified solution three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum.

4. Quantification by HPLC:

-

Sample Preparation: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (approximately 340-360 nm) or by LC-MS/MS for higher specificity and sensitivity.

-

-

Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from a pure standard. If a standard is unavailable, semi-quantification can be performed relative to a related compound like p-coumaric acid.

Protocol 2: Proposed Method for Screening this compound in Wheat, Barley, and Rye

As quantitative data for this compound in these cereals is lacking, this protocol provides a starting point for targeted analysis.

1. Materials and Reagents:

-

Whole grain flour of wheat, barley, or rye.

-

Extraction and hydrolysis reagents as listed in Protocol 1.

-

LC-MS/MS system.

2. Procedure:

-

Extraction and Hydrolysis: Follow the extraction and hydrolysis steps as outlined in Protocol 1. Due to the potentially lower concentrations, it may be necessary to start with a larger amount of initial material (e.g., 10-20 g of flour).

-

Solid-Phase Extraction (SPE) Cleanup (Optional): To remove interfering compounds from the matrix, an SPE step may be beneficial. A C18 or mixed-mode cation exchange cartridge could be tested.

-

Quantification by LC-MS/MS:

-

Rationale: Given the expected low concentrations and complex matrices, LC-MS/MS is the recommended analytical technique for its high sensitivity and selectivity.

-

Method Development: Develop a Multiple Reaction Monitoring (MRM) method for this compound. This involves identifying the precursor ion (the molecular weight of this compound) and one or two characteristic product ions generated upon fragmentation in the mass spectrometer.

-

Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. If unavailable, a structurally similar compound not expected to be present in the sample can be used.

-

Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision by spiking known amounts of an this compound standard into blank matrix extracts.

-

Conclusion and Future Directions

This compound is a well-established phytoalexin precursor in oats, contributing to the plant's defense against pathogens. Its biosynthesis from the phenylpropanoid pathway and the signaling cascades involving JA and SA that regulate its production are areas of active research. While detailed protocols for its extraction and analysis from oats are available, a significant knowledge gap exists regarding its natural occurrence and concentration in other economically important cereal grains like wheat, barley, and rye.

Future research should focus on targeted, sensitive analytical studies, likely employing LC-MS/MS, to definitively determine the presence and quantity of this compound in these cereals. Furthermore, elucidating the specific transcription factors and upstream signaling components that directly regulate the key enzymatic step in this compound biosynthesis will provide a more complete understanding of its role in plant defense and may open new avenues for enhancing disease resistance in crops.

References

- 1. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis of the response of Avena sativa to Bacillus amyloliquefaciens DGL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive and Comparative Metabolomic Profiling of Wheat, Barley, Oat and Rye Using Gas Chromatography-Mass Spectrometry and Advanced Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of phenolic acids in whole wheat and rye malt sourdoughs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemical Profiling and Untargeted Metabolite Fingerprinting of the MEDWHEALTH Wheat, Barley and Lentil Wholemeal Flours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic profiling of sourdough fermented wheat and rye bread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 9. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Approved Methods of Analysis [cerealsgrains.org]

- 12. benchchem.com [benchchem.com]

The Biosynthesis of Avenalumic Acid in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, a polyketide metabolite, has garnered interest within the scientific community. Its unique chemical structure, featuring a diazotization-dependent deamination in its biosynthesis, presents a novel enzymatic pathway with potential applications in synthetic biology and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Streptomyces sp. RI-77, detailing the genetic basis, enzymatic reactions, and experimental methodologies used to elucidate this fascinating metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by the ava gene cluster in Streptomyces sp. RI-77. The pathway initiates with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and proceeds through a series of modifications by a type II polyketide synthase (PKS) system, culminating in a unique diazotization and deamination step to yield the final product.

Key Intermediates and Enzymes

The biosynthetic pathway involves several key enzymes and intermediates, starting from chorismate, a primary metabolite.

| Precursor/Intermediate | Enzyme(s) | Product |

| Chorismate | AvaH, AvaI | 3-amino-4-hydroxybenzoic acid (3,4-AHBA) |

| 3,4-AHBA | AvaA1, AvaA3 | 3,4-AHBA-AvaA3 |

| 3,4-AHBA-AvaA3 + 2x Malonyl-CoA | AvaA2, AvaA4, AvaA5, AvaA8 | 3-aminothis compound (3-AAA) |

| 3-AAA | AvaA6 | 3-diazothis compound (3-DAA) |

| 3-DAA | AvaA7 | This compound |

Enzyme Kinetics

Kinetic parameters for the terminal enzyme, AvaA7, which catalyzes the final reduction step, have been determined.

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| NADPH | 138 ± 10 | 266 ± 2.0 | 3.2 x 104 |

| 3-diazothis compound (3-DAA) | 152 ± 31 | 615 ± 55 | 6.7 x 104 |

Data obtained from in vitro assays using recombinant AvaA7, as detailed in Kawai et al., 2024.[1]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the this compound biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of heterologous expression, gene knockout studies, and in vitro enzyme assays.

Heterologous Expression of the ava Gene Cluster

To confirm the function of the ava gene cluster, it was heterologously expressed in Streptomyces albus J1074, a well-established host for secondary metabolite production.

Protocol:

-

Vector Construction: The ava gene cluster (avaA1-A8, avaC, avaD, avaE, avaH, avaI) was cloned into an appropriate expression vector, such as pTYM19, under the control of a suitable promoter (e.g., the tipA promoter).

-

Transformation: The resulting plasmid was introduced into E. coli ET12567/pUZ8002 for conjugation.

-

Conjugation: The E. coli donor strain was co-cultured with spores of S. albus J1074 on a suitable medium (e.g., ISP4 agar).

-

Selection: Exconjugants were selected for by overlaying the plates with an appropriate antibiotic (e.g., apramycin).

-

Cultivation and Analysis: Positive transformants were cultivated in a production medium (e.g., TSB medium) for several days. The culture broth and mycelium were then extracted with an organic solvent (e.g., ethyl acetate), and the extract was analyzed by HPLC and LC-MS to detect the production of this compound and its intermediates.

Gene Knockout Experiments

Gene knockout studies were performed to confirm the function of individual genes within the ava cluster.

Protocol (CRISPR-Cas9 based):

-

gRNA Design: A specific guide RNA (gRNA) targeting the gene of interest (e.g., avaA6 or avaA7) was designed.

-

Vector Construction: The gRNA was cloned into a CRISPR-Cas9 vector suitable for Streptomyces (e.g., pCRISPomyces-2). Homology arms flanking the target gene were also cloned into the vector to facilitate homologous recombination-mediated deletion.

-

Transformation and Conjugation: The knockout vector was introduced into the heterologous expression strain (S. albus harboring the ava cluster) via conjugation from E. coli.

-

Selection and Verification: Exconjugants were selected, and successful gene deletion was verified by PCR analysis of genomic DNA.

-

Metabolite Analysis: The resulting mutant strain was cultivated, and its metabolite profile was compared to the parent strain using HPLC and LC-MS to confirm the loss of this compound production and the accumulation of any biosynthetic intermediates.

In Vitro Enzyme Assays for AvaA6 and AvaA7

The functions of the key enzymes AvaA6 and AvaA7 were confirmed through in vitro assays using purified recombinant proteins.

Protocol for AvaA6 (Diazotization):

-

Protein Expression and Purification: The avaA6 gene was cloned into an expression vector (e.g., pET-28a) and expressed in E. coli BL21(DE3). The His-tagged protein was purified using Ni-NTA affinity chromatography.

-

Assay Mixture: A reaction mixture was prepared containing Tris-HCl buffer (pH 7.5), the purified AvaA6 enzyme, the substrate 3-aminothis compound (3-AAA), ATP, MgCl₂, and sodium nitrite (B80452) (NaNO₂).

-

Reaction and Analysis: The reaction was incubated at 30°C and then quenched with an organic solvent. The product, 3-diazothis compound (3-DAA), was analyzed by HPLC and LC-MS.

Protocol for AvaA7 (Reduction):

-

Protein Expression and Purification: The avaA7 gene was expressed and the protein purified in a similar manner to AvaA6.

-

Assay Mixture: A reaction mixture was prepared containing Tris-HCl buffer (pH 7.5), the purified AvaA7 enzyme, the substrate 3-diazothis compound (3-DAA), and NADPH.

-

Reaction and Analysis: The reaction was incubated at 30°C, and the formation of this compound was monitored by HPLC. For kinetic analysis, substrate concentrations were varied, and the initial reaction rates were measured.

Experimental Workflow

The following diagram outlines the logical workflow employed to elucidate the this compound biosynthetic pathway.

Regulatory Mechanisms

The regulation of the ava gene cluster has not yet been fully elucidated. However, analysis of the gene cluster from Streptomyces sp. RI-77 does not reveal any canonical regulatory genes such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LuxR families directly within the cluster. The regulation of this compound biosynthesis is likely controlled by global regulators that respond to nutritional and environmental signals, a common theme in Streptomyces secondary metabolism.

Putative Regulatory Signaling Pathway

Based on known regulatory cascades in Streptomyces, a putative regulatory pathway for the ava gene cluster can be proposed. This model involves the sensing of environmental or physiological signals, leading to the activation of a cascade of transcription factors that ultimately activate the expression of the ava biosynthetic genes.

Further research is required to identify the specific regulatory proteins and signaling molecules that govern the expression of the ava gene cluster. This knowledge will be crucial for optimizing the production of this compound and for harnessing its biosynthetic machinery for the creation of novel compounds.

References

Unraveling the Synthesis of Avenalumic Acid: A Technical Guide to its Key Biosynthetic Enzymes

For Immediate Release

A deep dive into the enzymatic machinery responsible for the biosynthesis of Avenalumic acid in both bacterial and plant systems, this technical guide is tailored for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the key enzymes, their quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways.

The biosynthesis of this compound and its derivatives proceeds through distinct pathways in bacteria and plants, each involving a unique set of enzymes. In bacteria, particularly Streptomyces sp., the pathway culminates in a novel diazotization reaction. In oats (Avena sativa), this compound can be a precursor in the broader Avenanthramide biosynthetic pathway, which is crucial for the plant's defense mechanisms. This guide elucidates the core enzymatic steps in both systems.

This compound Biosynthesis in Streptomyces sp.

The bacterial pathway involves a gene cluster responsible for the synthesis of this compound, with the final key steps catalyzed by AvaA6 and AvaA7.

Key Enzymes:

-

AvaA6 (ATP-dependent diazotase): This enzyme catalyzes the diazotization of the precursor 3-aminothis compound (3-AAA) using nitrous acid.

-

AvaA7 (reductase): Following diazotization, AvaA7 facilitates the substitution of the diazo group with a hydride to yield this compound.[1][2]

Quantitative Data:

While detailed kinetic parameters for AvaA6 and AvaA7 are not extensively reported, studies on the homologous ATP-dependent diazotase, CmaA6, suggest a sequential reaction mechanism where nitrous acid, ATP, and the amino-substrate are simultaneously bound in the active site.[3][4] This provides a valuable mechanistic framework for understanding AvaA6 function.

This compound and Avenanthramide Biosynthesis in Oats (Avena sativa)

In oats, the biosynthesis of Avenanthramides, which can be derived from this compound, involves three primary enzymes that activate and conjugate hydroxycinnamic acids with hydroxyanthranilic acid.

Key Enzymes:

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid, by ligating them to Coenzyme A (CoA) to form their respective CoA thioesters.[1]

-

Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT): HHT catalyzes the condensation of a hydroxycinnamoyl-CoA thioester with a hydroxyanthranilic acid to form an Avenanthramide.[1]

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is responsible for the methylation of certain Avenanthramides. For instance, it converts Avenanthramide C to Avenanthramide B.[1]

Quantitative Data for Oat Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the oat Avenanthramide biosynthetic pathway.

| Enzyme | Substrate | K_m_ (µM) | Relative V_max_ (%) |

| HHT Isoform S1 | 4-hydroxyanthranilate | 18 | 100 |

| 5-hydroxyanthranilate | 12 | 87 | |

| anthranilate | 48 | 45 | |

| HHT Isoform S2 | 4-hydroxyanthranilate | 16 | 100 |

| 5-hydroxyanthranilate | 10 | 92 | |

| anthranilate | 55 | 48 | |

| HHT Isoform S1 | p-coumaroyl-CoA | 7.4 | 100 |

| caffeoyl-CoA | 8.5 | 95 | |

| feruloyl-CoA | 11 | 85 | |

| sinapoyl-CoA | 25 | 50 | |

| HHT Isoform S2 | p-coumaroyl-CoA | 6.9 | 100 |

| caffeoyl-CoA | 7.8 | 98 | |

| feruloyl-CoA | 10 | 88 | |

| sinapoyl-CoA | 22 | 55 |

Table 1: Kinetic parameters of HHT isoforms from oat seeds.

| Enzyme | Substrates Converted to CoA Esters |

| 4CL | p-coumaric acid, caffeic acid, ferulic acid |

Table 2: Substrate specificity of oat 4-Coumarate-CoA Ligase (4CL).[1]

| Enzyme | Reaction |

| CCoAOMT | Methylation of Avenanthramide C to Avenanthramide B |

Table 3: Reaction catalyzed by oat Caffeoyl-CoA O-methyltransferase (CCoAOMT).[1]

Signaling Pathways and Experimental Workflows

The biosynthesis of Avenanthramides in oats is a regulated process, induced by various elicitors as part of the plant's defense response. The following diagrams illustrate the biosynthetic pathways and a representative experimental workflow for enzyme characterization.

Experimental Protocols

Heterologous Expression and Purification of Oat Biosynthetic Enzymes (4CL, HHT, CCoAOMT)

-

Gene Cloning and Vector Construction:

-

The open reading frames of As4CL, AsHHT, and AsCCoAOMT are amplified from oat cDNA.

-

The amplified genes are cloned into an expression vector, such as pET-28a(+), which typically adds a His-tag for purification.

-

-

Protein Expression:

-

The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration). The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight with shaking.[1]

-

-

Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

The lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-50 mM).

-

The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

Enzyme Assays

4-Coumarate-CoA Ligase (4CL) Activity Assay:

-

Principle: The formation of the hydroxycinnamoyl-CoA thioester is monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), ATP, MgCl₂, the hydroxycinnamic acid substrate (e.g., p-coumaric acid), and CoA.

-

Procedure:

-

The reaction components, except for CoA, are mixed in a cuvette.

-

The reaction is initiated by the addition of CoA.

-

The increase in absorbance is monitored over time.

-

Enzyme activity is calculated using the molar extinction coefficient of the product.

-

In vitro Assay for HHT Activity:

-

Principle: The formation of Avenanthramides is detected and quantified by reverse-phase HPLC.

-

Reaction Mixture: The assay mixture contains the purified HHT enzyme, a hydroxycinnamoyl-CoA substrate (e.g., p-coumaroyl-CoA or caffeoyl-CoA), and a hydroxyanthranilic acid substrate (e.g., 5-hydroxyanthranilic acid) in a suitable buffer.

-

Procedure:

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, typically by the addition of an organic solvent like methanol.

-

The mixture is centrifuged, and the supernatant is analyzed by HPLC.

-

The product peak is identified by comparison with an authentic standard and quantified based on a standard curve.[1]

-

In vitro Assay for CCoAOMT Activity:

-

Principle: The methylation of the substrate (e.g., Avenanthramide C) is monitored by HPLC.

-

Reaction Mixture: The reaction contains the purified CCoAOMT enzyme, the substrate, S-adenosyl methionine (SAM) as the methyl donor, and a suitable buffer.

-

Procedure:

-

The reaction is incubated and then stopped as described for the HHT assay.

-

The product (e.g., Avenanthramide B) is identified and quantified by HPLC analysis.[1]

-

In vitro Assay for AvaA6 and AvaA7 Activity:

-

Principle: The coupled reaction of diazotization and reduction is monitored by HPLC for the formation of this compound.

-

Reaction Mixture for AvaA6: Purified AvaA6 is incubated with 3-aminothis compound, ATP, and sodium nitrite (B80452) in a suitable buffer.

-

Reaction Mixture for AvaA7: The product of the AvaA6 reaction (3-diazothis compound) is used as a substrate for purified AvaA7 in the presence of NADPH.

-

Procedure:

-

The reactions are incubated and stopped.

-

The formation of the diazo intermediate and the final this compound product is analyzed by HPLC.[2]

-

This technical guide provides a foundational understanding of the key enzymes involved in this compound biosynthesis. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate these enzymatic systems for applications in metabolic engineering and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial this compound Biosynthesis Includes Substitution of an Aromatic Amino Group for Hydride by Nitrous Acid Dependent Diazotization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis for the Catalytic Mechanism of ATP-Dependent Diazotase CmaA6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Avenalumic Acid: A Technical Guide for Researchers

Abstract

Avenalumic acid, a key biochemical precursor to a range of bioactive compounds, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical data and methodologies to facilitate further investigation and application of this compound and its derivatives.

Core Molecular Data

This compound is a phenolic acid with a distinct chemical structure that underpins its biochemical reactivity. The fundamental molecular details are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |

| Molecular Weight | 190.19 g/mol (PubChem) | [1] |

| 190.20 g/mol (MedKoo Biosciences) | [2] | |

| IUPAC Name | (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | [1] |

| CAS Number | 135754-92-6 | [2] |

Quantitative Analysis: Experimental Protocol

The accurate quantification of this compound is crucial for experimental reproducibility. The following High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is recommended for the quantitative analysis of this compound in various sample matrices. This protocol is based on established methods for the analysis of related organic and phenolic acids.

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separation.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid (adjust pH to ~2.5-3.0).

-

Solvent B: Acetonitrile or Methanol.

-

-

Standards: this compound reference standard of known purity.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

2.2. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: this compound exhibits UV absorbance maxima around 330 nm. Therefore, monitoring at this wavelength is recommended for optimal sensitivity and selectivity.

-

Gradient Elution: A gradient elution is recommended to ensure good separation from other components in the sample matrix. A typical gradient could be:

-

0-5 min: 10% B

-

5-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B

-

25-30 min: 10% B (re-equilibration)

-

2.3. Calibration and Quantification

A calibration curve should be prepared using a series of known concentrations of the this compound reference standard. The peak area of this compound in the samples can then be used to determine its concentration by interpolating from the calibration curve.

Biosynthesis Pathway of this compound

The biosynthesis of this compound has been elucidated in bacteria, specifically in Streptomyces sp. RI-77.[2][3] The pathway involves a unique enzymatic cascade that is of significant interest for synthetic biology and the production of novel bioactive compounds.

3.1. Gene Cluster and Key Enzymes

The biosynthesis is directed by the ava gene cluster.[2] Two key enzymes, AvaA6 and AvaA7, are central to the final steps of the pathway.[2][3]

3.2. Biosynthetic Steps

The proposed biosynthetic pathway proceeds as follows:

-

Formation of 3-aminothis compound (3-AAA): The initial steps, which are not fully detailed in the provided search results, lead to the formation of the precursor molecule, 3-aminothis compound.

-

Diazotization of 3-AAA: The enzyme AvaA6 catalyzes the diazotization of the amino group on 3-AAA, utilizing nitrous acid.[2][3]

-

Substitution to this compound: The enzyme AvaA7 then catalyzes the substitution of the diazo group with a hydride, resulting in the formation of this compound.[2][3]

This pathway represents an unusual mechanism for the removal of an amino group in natural product biosynthesis.

Caption: Bacterial biosynthesis pathway of this compound.

Conclusion

This technical guide provides foundational information on the molecular characteristics, analytical quantification, and biosynthesis of this compound. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary tools and knowledge to advance their studies in this area. Further research into the chemical synthesis, cellular targets, and pharmacological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

Spectroscopic Properties and Biosynthesis of Avenalumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid, a member of the styrenes, is a naturally occurring phenolic compound. As a phytoalexin, it plays a role in plant defense mechanisms, exhibiting antifungal properties. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, specifically its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics. Furthermore, it details the experimental protocols for these spectroscopic analyses and visualizes the biosynthetic pathway of this compound. This information is crucial for researchers involved in natural product chemistry, drug discovery, and the study of plant-pathogen interactions.

Spectroscopic Properties

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. UV-Vis and NMR spectroscopy provide key insights into its electronic structure and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax | ~330 nm[1] | Not Specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays signals corresponding to the aromatic, olefinic, and hydroxyl protons. A commercially available spectrum of this compound in DMSO-d₆ provides valuable preliminary data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| ~12.1 | br s | 1H | -COOH |

| ~9.6 | s | 1H | Ar-OH |

| ~7.4 | d | 2H | Ar-H |

| ~7.2-6.9 | m | 3H | Olefinic-H |

| ~6.8 | d | 2H | Ar-H |

| ~6.0 | d | 1H | Olefinic-H |

Note: The assignments are proposed based on the general chemical shift values for similar structures. A detailed 2D NMR analysis would be required for definitive assignments.

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for this compound is not widely published. However, based on the structure, one can predict the approximate chemical shifts for the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Carbonyl (-COOH) | 168-172 |

| Aromatic (C-O) | 158-162 |

| Aromatic (C-H) | 115-135 |

| Olefinic (=CH-) | 120-145 |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible acquisition of spectroscopic data.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its maximum absorption wavelength (λmax).

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Blank Measurement: The cuvette is filled with the solvent used for sample preparation, and a baseline correction is performed across the desired wavelength range (typically 200-400 nm for phenolic compounds).

-

Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorbance is then measured over the same wavelength range.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration at λmax to determine the molar absorptivity (ε) according to the Beer-Lambert law.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Parameters such as the number of scans, relaxation delay, and acquisition time are optimized to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) is typically used to simplify the spectrum and provide information about the number of attached protons to each carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard. Integration of ¹H signals and analysis of coupling constants provide further structural information.

Biosynthetic Pathway of this compound

This compound is synthesized in certain bacteria, such as Streptomyces sp. RI-77, through a unique biosynthetic pathway.[1] This pathway involves a diazotization-dependent deamination step.

Caption: Biosynthetic pathway of this compound.

Signaling Pathways

While the direct signaling pathways in target organisms affected by this compound are not yet fully elucidated, as a phytoalexin, its mode of action is likely linked to the disruption of essential fungal cellular processes or the elicitation of further defense responses in the host plant. Phytoalexins can act by inhibiting fungal enzymes, disrupting cell membrane integrity, or interfering with fungal signaling. In plants, the production of phytoalexins is a key component of the defense response, which is often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that can involve reactive oxygen species (ROS), mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like salicylic (B10762653) acid and jasmonic acid, ultimately leading to the expression of defense genes, including those for phytoalexin biosynthesis.

Caption: General plant defense signaling cascade.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, providing a foundation for its identification and characterization. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data. The visualization of the biosynthetic pathway provides a clear overview of its formation in microorganisms. While the precise signaling pathways affected by this compound's biological activity require further investigation, its role as a phytoalexin places it within the broader context of plant defense mechanisms. Further research into the complete spectroscopic profile and the specific molecular targets and signaling cascades modulated by this compound will be crucial for unlocking its full potential in drug development and agricultural applications.

References

The Biological Role of Avenalumic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Avenalumic acid is a key, yet often overlooked, phenolic acid in the defense arsenal (B13267) of oat (Avena sativa). While not as abundant or as extensively studied as its downstream derivatives, the avenanthramides (AVAs), this compound serves as a crucial biosynthetic precursor to a specific class of these defense compounds known as A-type avenanthramides. Its production is tightly linked to the plant's response to biotic and abiotic stresses, implicating it as an important component of the plant's induced defense signaling network. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role in plants, focusing on its biosynthesis, its place within plant defense signaling pathways, and methodologies for its study. The information presented herein is intended to equip researchers with the foundational knowledge required to further investigate this and related compounds for applications in crop protection and drug development.

Introduction to this compound

This compound, chemically known as 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid, is a phenolic acid found in oat groats and hulls. It is an ethylenic analogue of p-coumaric acid. In the plant, this compound primarily exists in a conjugated form, most notably as a precursor to A-type avenanthramides, which are a unique class of phytoalexins in oats. These compounds are produced in response to pathogen attack and are known for their antioxidant and anti-inflammatory properties. The biosynthesis of this compound is a branch of the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites involved in plant defense.

Biosynthesis of this compound and A-type Avenanthramides

The biosynthesis of this compound in oats is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. The proposed pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA. The resulting intermediate is then reduced and dehydrated to form avenalumoyl-CoA. This activated form of this compound is then conjugated with a hydroxylated anthranilate derivative by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) to form A-type avenanthramides.

Role in Plant Defense Signaling

The production of avenanthramides, and by extension their precursor this compound, is a hallmark of the oat plant's defense response. The biosynthesis is induced by various elicitors, which are molecules that trigger a defense response. This suggests that the this compound biosynthetic pathway is integrated into the broader plant defense signaling network. While the precise signaling cascade remains to be fully elucidated, studies have shown that application of defense-related hormones and their synthetic analogs, such as methyl jasmonate (MeJA), abscisic acid (ABA), and benzothiadiazole (BTH) (a salicylic (B10762653) acid analog), leads to a significant accumulation of avenanthramides. This implicates the involvement of the jasmonic acid and salicylic acid signaling pathways, which are central to plant immunity against a wide range of pathogens. The induction of anthranilate synthase, an upstream enzyme in the biosynthesis of the anthranilate moiety of avenanthramides, by elicitors further supports this connection.

Quantitative Data

Direct quantitative data for free this compound in plant tissues is scarce in the literature. However, the concentration of its derivatives, the A-type avenanthramides, serves as an indicator of the activity of the this compound biosynthetic pathway. The table below summarizes the concentration of total A-type avenanthramides found in various commercial sprouted oat products.

| Product Type | Total A-type Avenanthramide Concentration (µg/g) | Reference |

| Sprouted Oat Product 1 | 7.85 | [1] |

| Sprouted Oat Product 2 | 15.2 | [1] |

| Sprouted Oat Product 3 | 23.6 | [1] |

| Sprouted Oat Product 4 | 45.8 | [1] |

| Sprouted Oat Product 5 | 89.1 | [1] |

| Sprouted Oat Product 6 | 133.3 | [1] |

Experimental Protocols

Extraction of this compound and its Derivatives

The following protocol is adapted from established methods for the extraction of avenanthramides and can be used as a starting point for the extraction of free this compound. Optimization may be required to enhance the recovery of the free acid.

Materials:

-

Milled oat tissue (leaves, groats, or hulls)

-

80% (v/v) Methanol (B129727)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Ethyl acetate (B1210297)

-

0.1 M HCl

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Extraction:

-

Weigh 5 g of milled oat tissue into a centrifuge tube.

-

Add 35 mL of 80% methanol.

-

Stir or shake for 30 minutes at room temperature.

-

Centrifuge at 4000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction on the pellet with another 35 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.

-

-

Fractionation to Isolate Free this compound:

-

Redissolve the dried extract in 10 mL of water.

-

Acidify the aqueous extract to pH 2-3 with 0.1 M HCl.

-

Partition the acidified extract three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. This fraction will contain free phenolic acids, including this compound.

-

-

Sample Preparation for Analysis:

-

Redissolve the dried ethyl acetate fraction in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Quantification by UPLC-MS/MS

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B, ramp up to elute the compound, followed by a wash and re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions (Theoretical):

-

Ionization Mode: Negative ESI.

-

MRM Transitions: A specific method would need to be developed using a pure standard of this compound. Based on its structure (C11H10O3, MW: 190.19 g/mol ), the precursor ion would be [M-H]⁻ at m/z 189.2. Product ions would need to be determined by fragmentation analysis, but likely fragments would result from the loss of CO2 (m/z 145.2) and other characteristic fragments.

-

Collision Energy and other parameters: To be optimized for maximum sensitivity.

Conclusion and Future Directions

This compound holds a significant, albeit underappreciated, role in the defense mechanisms of oats as a direct precursor to the bioactive A-type avenanthramides. Its biosynthesis is intricately linked with the plant's defense signaling network, showing induction upon pathogen challenge and elicitor treatment. While its primary function appears to be that of a biosynthetic intermediate, the potential for free this compound to possess its own biological activities, such as direct antimicrobial or signaling properties, remains an exciting and unexplored area of research.

Future investigations should focus on:

-

Elucidating the specific signaling cascade that governs this compound biosynthesis.

-

Quantifying the levels of free this compound in various oat tissues under different stress conditions.

-

Assessing the direct antimicrobial and signaling activities of purified this compound.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of plant-pathogen interactions but may also pave the way for novel strategies in crop improvement and the development of new therapeutic agents.

References

Avenalumic Acid: A Technical Guide to its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenalumic acid is a plant secondary metabolite belonging to the class of styrenes, organic compounds containing an ethenylbenzene moiety.[1] It is notably found in oats (Avena sativa), where it serves as a precursor to the biosynthesis of avenanthramides, a group of phenolic alkaloids with significant antioxidant and anti-inflammatory properties.[2][3] Beyond its role as a biosynthetic intermediate, this compound is implicated as a phytoalexin, playing a direct role in the plant's defense against pathogens.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physiological functions in plants, antifungal activity, and the signaling pathways governing its production. Detailed experimental protocols for its study are also provided to facilitate further research and development.

Chemical Properties

This compound, with the IUPAC name (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid, is characterized by its extended side chain compared to common hydroxycinnamic acids like p-coumaric acid.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [6] |

| Molecular Weight | 190.1953 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C=CC=CC(=O)O)O | [7] |

| InChI Key | CYYTUYSFBHDJRH-ZPUQHVIOSA-N | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a branch of the phenylpropanoid pathway. The proposed pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA to form 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA.[2][8] This intermediate is subsequently reduced and dehydrated to yield avenalumoyl-CoA, the activated form of this compound.[8]

Interestingly, a novel biosynthetic pathway for this compound has been discovered in bacteria, specifically in Streptomyces sp. RI-77.[8][9] This pathway involves a unique diazotization-dependent deamination of 3-aminothis compound, catalyzed by the enzymes AvaA6 and AvaA7.[8][9]

Physiological Role in Plants

This compound is a key component of the oat plant's defense system. Its functions are primarily associated with protecting the plant from pathogens and other environmental stressors.[10]

-

Phytoalexin Activity: this compound and its derivatives act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[2][4] Their accumulation at the site of infection helps to inhibit the growth and spread of invading microorganisms.

-

Precursor to Avenanthramides: this compound is a direct precursor to a specific class of avenanthramides.[8] These conjugates of a phenylpropanoid and an anthranilic acid derivative exhibit a broad range of biological activities, including antioxidant and anti-inflammatory properties, contributing to the overall defense response of the plant.[2]

Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for pure this compound against a wide range of plant pathogens are not extensively documented in the readily available literature, its role as a phytoalexin implies direct antifungal activity. The antifungal properties of the closely related avenanthramides, for which this compound is a precursor, are better characterized and demonstrate the potential of this class of compounds.

| Compound Class | Fungal Pathogen | Activity Metric | Result | Reference |

| Avenanthramides | Puccinia coronata | Spore Germination Inhibition | Demonstrated | [10] |

Further research is required to quantify the specific antifungal spectrum and potency of this compound against key plant pathogens.

Signaling Pathways

The induction of this compound biosynthesis is integrated into the complex network of plant defense signaling, which is primarily regulated by the phytohormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).

-

Elicitor Recognition: The process is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or specific elicitors, such as oligo-N-acetylchitooligosaccharides from fungal cell walls.[3]

-

Hormonal Crosstalk: The defense response in plants often involves a complex interplay between the SA and JA signaling pathways.[1] While SA is typically associated with defense against biotrophic pathogens, JA is more involved in responses to necrotrophic pathogens and wounding.[11] The synthesis of phytoalexins like this compound is often regulated by the JA pathway.[7] However, significant crosstalk exists between these pathways, allowing the plant to fine-tune its defense response to the specific threat.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Oat Leaves

This protocol is adapted from methodologies for the extraction of phytoalexins and phenolic compounds from oat tissue.[10][12]

1. Sample Preparation: a. Harvest oat leaves, preferably after elicitor treatment or pathogen challenge, and immediately freeze in liquid nitrogen to halt metabolic activity.[10] b. Lyophilize the frozen leaves to dryness and grind into a fine powder using a ball mill or mortar and pestle.[10] Store the powder at -80°C until extraction.

2. Extraction: a. Weigh approximately 100 mg of the lyophilized oat leaf powder into a 2 mL microcentrifuge tube.[10] b. Add 1.5 mL of 80% methanol (B129727) (v/v) containing 0.1% formic acid. c. Vortex the mixture thoroughly for 1 minute. d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[10] e. Centrifuge at 14,000 x g for 15 minutes to pellet the solid material.[10] f. Carefully transfer the supernatant to a new tube. g. Re-extract the pellet with an additional 1.5 mL of the extraction solvent and combine the supernatants.[10]

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the this compound and other phenolic compounds with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[10]

Protocol 2: Quantification by UPLC-MS/MS

This protocol provides a framework for the sensitive quantification of this compound.

1. Sample Reconstitution: a. Reconstitute the dried extract from Protocol 1 in a known volume (e.g., 200 µL) of 50% methanol.[10] b. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[10]

2. UPLC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transitions | Monitor specific parent-to-fragment ion transitions for this compound (requires a pure standard for optimization). |

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound. b. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Conclusion

This compound is a significant secondary metabolite in oats, functioning both as a key precursor to the bioactive avenanthramides and as a phytoalexin in its own right. Its biosynthesis via the phenylpropanoid pathway is induced in response to pathogen challenge, highlighting its role in the plant's inducible defense system. While its direct antifungal activity and specific signaling pathways are areas that warrant further detailed investigation, the available evidence strongly supports its importance in plant-microbe interactions. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemistry, biology, and potential applications of this intriguing natural product. A deeper understanding of this compound could lead to new strategies for enhancing crop protection and for the development of novel antimicrobial agents.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of avenic acid A, a ferric chelating substance secreted from Avena sativa L. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsnet.org [apsnet.org]

The Symbiotic Relationship of Avenalumic Acid and Avenanthramides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, anti-itch, and anti-proliferative properties.[1][2][3] These compounds are conjugates of an anthranilic acid derivative and a phenylpropanoid, such as p-coumaric acid, ferulic acid, or caffeic acid.[2][4] A parallel group of compounds, the avenalumic acid-derived avenanthramides, also exists, highlighting a crucial biosynthetic relationship. This technical guide provides an in-depth exploration of the core relationship between this compound and the broader class of avenanthramides, detailing their biosynthesis, quantitative data, and the experimental protocols for their study.

The Biosynthetic Connection: Two Converging Pathways

The biosynthesis of avenanthramides in oats follows two distinct, yet related, pathways that ultimately lead to the formation of these bioactive molecules. One pathway produces the well-known hydroxycinnamoyl-based avenanthramides (like Avn-A, -B, and -C), while the other generates avenanthramides containing an this compound moiety.[4][5]

Avenanthramides are the result of the condensation of a hydroxycinnamoyl-CoA thioester with a derivative of anthranilic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT).[6][7][8] The precursors for the hydroxycinnamoyl-CoA thioesters are derived from the phenylpropanoid pathway.[4][6]